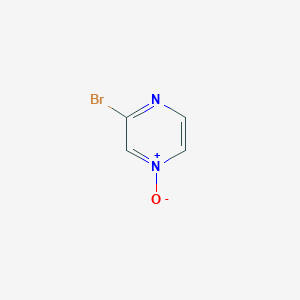

Pyrazine, bromo-, 4-oxide

Description

Significance of Pyrazine (B50134) and its N-Oxide Derivatives in Heterocyclic Chemistry

Pyrazine and its derivatives represent a cornerstone class of nitrogen-containing heterocyclic compounds, distinguished by a six-membered aromatic ring with two nitrogen atoms at the 1 and 4 positions. These structures are not merely academic curiosities; they are prevalent in nature, contributing to the characteristic aromas and flavors of many raw foods, and are found in organisms ranging from bacteria to insects and plants. researchgate.netunimas.my In the realm of synthetic chemistry, the pyrazine scaffold is of immense importance, serving as a foundational framework in the development of pharmaceuticals, agrochemicals, and functional materials. researchgate.netmdpi.com Pyrazine-containing drugs have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects. mdpi.com

The introduction of an N-oxide functionality to the pyrazine ring—creating a pyrazine N-oxide—dramatically alters the molecule's physicochemical properties and reactivity. The N-oxide group (N⁺–O⁻) is highly polar and zwitterionic, which significantly impacts the electronic distribution within the aromatic ring. acs.orgresearchgate.net This modification enhances water solubility and the capacity to form strong hydrogen bonds, properties that are highly valuable in medicinal chemistry for improving the pharmacokinetic profiles of drug candidates. acs.orgnih.gov

Furthermore, pyrazine N-oxides are versatile synthetic intermediates. researchgate.netontosight.ai The N-oxide group activates the heterocyclic ring, enabling chemical transformations that are difficult or impossible to achieve with the parent pyrazine. rsc.orgthieme-connect.de They can act as mild, nucleophilic oxidants in the presence of metal catalysts and are pivotal in directing the regioselectivity of substitution reactions. thieme-connect.de The N-oxide motif can also serve as a bioisostere for other functional groups, like the carbonyl group, leading to improved biological activity in certain drug classes. nih.gov This combination of unique electronic properties, modified solubility, and versatile reactivity makes pyrazine N-oxides a subject of intense and ongoing research in heterocyclic chemistry. mdpi.comontosight.ai

General Context of Halogenated Pyrazine N-Oxides as Research Subjects

Within the broader family of pyrazine N-oxides, halogenated derivatives, such as Pyrazine, bromo-, 4-oxide, are of particular strategic importance in synthetic organic chemistry. The introduction of a halogen atom, like bromine, onto the N-oxide ring system creates a highly valuable synthetic handle. nih.govfu-berlin.de This halogen can be readily replaced or participate in a wide variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the construction of more complex molecular architectures from a relatively simple starting material. fu-berlin.de

The synthesis of halogenated N-oxides is often achieved through deoxygenative nucleophilic halogenation, a process where the N-oxide moiety is activated by a strong electrophile. researchgate.netresearchgate.net This activation renders the ring susceptible to attack by a halide anion, leading to the formation of the halo-substituted heterocycle. nih.govresearchgate.net This methodology provides practical access to various halo-substituted pyridines and diazines, which are crucial intermediates for the pharmaceutical and agrochemical industries. nih.govontosight.ai The chemistry of bromopyridine N-oxides, a closely related analogue, has been extensively studied and provides a strong precedent for the reactivity of bromopyrazine N-oxides. rsc.orgresearchgate.net For instance, the N-oxide group significantly influences the rate and position of nucleophilic displacement of the bromine atom. rsc.org

Research into halogenated pyrazine N-oxides focuses on developing regioselective halogenation methods and exploring their subsequent reactivity. nih.govacs.org These compounds serve as key building blocks, enabling the synthesis of a diverse range of substituted pyrazines that would be otherwise difficult to access. Their utility as precursors to biologically active molecules continues to drive research in this specialized area of heterocyclic chemistry. researchgate.netontosight.ai

Historical Development of Pyrazine N-Oxide Synthetic and Mechanistic Studies

The study of pyrazines dates back to the 19th century, with the first synthesis of a pyrazine derivative being recorded in 1855. e-bookshelf.de However, the specific field of pyrazine N-oxide chemistry began to take shape much later, following foundational work on other aromatic N-oxides. A pivotal moment was the first reported synthesis of pyridine (B92270) N-oxide, which laid the groundwork for N-oxidation of aza-aromatic heterocycles. The most common and historically significant method developed for this transformation is the direct oxidation of the parent heterocycle's nitrogen atom. e-bookshelf.de

Early and still widely used methods for preparing pyrazine N-oxides involve the reaction of a pyrazine with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid (formed in situ from hydrogen peroxide and acetic acid). e-bookshelf.debme.hu These methods allowed for the reliable synthesis of pyrazine mono- and di-N-oxides, opening the door for systematic investigation of their properties and reactivity. e-bookshelf.de The synthesis of halogenated derivatives like bromo-pyrazine N-oxide can be approached in two primary ways: the direct N-oxidation of a pre-existing bromopyrazine or the halogenation of a pyrazine N-oxide. e-bookshelf.deresearchgate.net

Mechanistic studies quickly revealed that the N-oxide function profoundly impacts the chemistry of the pyrazine ring. It was established that the N-oxide group is electron-withdrawing via induction but electron-donating through resonance, activating the ring for both electrophilic substitution at certain positions and nucleophilic attack at others. thieme-connect.deresearchgate.net Early investigations into the reactions of substituted pyridine N-oxides with nucleophiles, for example, provided a detailed understanding of how the position of substituents influences reaction rates and mechanisms, knowledge that is directly applicable to diazine systems like pyrazine. rsc.orgresearchgate.net This historical development in synthesis and mechanistic understanding has cemented the role of pyrazine N-oxides as versatile and indispensable tools in modern heterocyclic chemistry.

Data Tables

Table 1: Properties of Representative Halogenated Heterocyclic N-Oxides

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 2-Bromopyridine (B144113) 1-oxide | C₅H₄BrNO | 174.00 | Solid | 14305-17-0 |

| 3-Bromopyridine N-oxide | C₅H₄BrNO | 174.00 | Pale yellow to brownish solid or liquid | 2402-97-3 |

| 2-Bromopyridine 1-oxide hydrochloride | C₅H₄BrNO·HCl | 210.46 | Not specified | 80866-91-7 |

Data sourced from PubChem and commercial supplier information. nih.govcymitquimica.com

Table 2: Key Synthetic Reactions for Pyrazine N-Oxides

| Reaction Type | General Scheme | Description |

| N-Oxidation |  | The direct oxidation of a pyrazine to its corresponding N-oxide is typically achieved using a peroxy acid, such as m-CPBA or peracetic acid. The reaction is often regioselective in substituted pyrazines. researchgate.net |

| Halogenation of N-Oxide |  | Halogenation of a pyrazine N-oxide can be accomplished using various halogenating agents. The N-oxide group activates the ring, facilitating electrophilic attack. acs.org |

| Nucleophilic Substitution |  | The bromine atom on a bromo-pyrazine N-oxide serves as a good leaving group, allowing for its displacement by a variety of nucleophiles (Nu⁻) to introduce new functional groups. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-oxidopyrazin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O/c5-4-3-7(8)2-1-6-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHSCCXXQGPJKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC(=N1)Br)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60517240 | |

| Record name | 3-Bromo-1-oxo-1lambda~5~-pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60517240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88089-59-2 | |

| Record name | 3-Bromo-1-oxo-1lambda~5~-pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60517240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of Pyrazine, Bromo , 4 Oxide

Nucleophilic Substitution Reactions on the Pyrazine (B50134) N-Oxide Ring

The presence of the N-oxide group significantly activates the pyrazine ring towards nucleophilic attack. This activation is a key feature of the chemistry of heteroaromatic N-oxides, rendering them susceptible to reactions that are difficult or impossible for the parent heterocycle.

Mechanisms of Bromo Group Displacement

The displacement of the bromo group in "Pyrazine, bromo-, 4-oxide" typically proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. libretexts.orgmasterorganicchemistry.com This pathway is characteristic for electron-deficient aromatic systems bearing a good leaving group. The reaction is a two-step process:

Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine atom. This is generally the rate-determining step as it involves the disruption of the aromatic system. masterorganicchemistry.com The attack results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the bromide ion, which is a competent leaving group.

Influence of N-Oxide on Nucleophilic Aromatic Substitution Pathways

The N-oxide group plays a crucial role in facilitating SNAr reactions. Its influence is primarily electronic:

Inductive and Resonance Effects: The N-oxide group is strongly electron-withdrawing, acting through both inductive effects (due to the electronegativity of the oxygen atom) and resonance effects. It delocalizes the π-electrons of the ring, reducing the electron density on the ring carbons and making them more electrophilic and susceptible to nucleophilic attack.

The higher reactivity of fluoro- and chloro-pyridines in SNAr reactions compared to other halopyridines suggests that the bond-breaking step (C-X cleavage) is not rate-determining, highlighting the importance of the initial nucleophilic attack, which is promoted by the N-oxide. acs.org

Regioselectivity in Nucleophilic Attack

The regioselectivity of nucleophilic attack on "this compound" is directed by the activating effect of the N-oxide group. Nucleophilic attack is strongly favored at the carbon positions that are ortho and para to the N-oxide functionality (C-3, C-5, and C-6, assuming the N-oxide is at position 4).

For a substrate like 2-bromo-pyrazine 4-oxide, the bromine atom is at a position ortho to one ring nitrogen and meta to the N-oxide. However, the entire ring is activated. The precise regioselectivity would depend on the specific isomer, but in general, a bromine atom located at a position activated by the N-oxide (e.g., para to it) would be the most likely site for substitution. Studies on substituted pyridine (B92270) N-oxides confirm that nucleophilic substitution preferentially occurs at the 2- and 4-positions relative to the N-oxide. acs.org Therefore, if the bromo group occupies a position that is electronically activated by the N-oxide, it will serve as the leaving group in SNAr reactions.

Table 1: Influence of N-Oxide Group on Reactivity and Regioselectivity in Nucleophilic Aromatic Substitution

| Feature | Pyrazine | This compound |

| Ring Electron Density | Electron-deficient | Highly electron-deficient |

| Reactivity to Nucleophiles | Low | High |

| SNAr Mechanism | Unfavorable without strong activation | Favorable, proceeds via Meisenheimer complex |

| Key Stabilizing Feature | None | Resonance stabilization of negative charge by N-oxide group |

| Favored Positions for Attack | Not applicable | Ortho and Para positions relative to the N-oxide |

Electrophilic and Radical Reaction Pathways

While less common than nucleophilic substitution, "this compound" can also participate in electrophilic and radical reactions under specific conditions.

Electrophilic Activation and Substitution on the Pyrazine N-Oxide

The pyrazine ring itself is inherently electron-deficient and thus strongly deactivated towards electrophilic aromatic substitution (EAS). However, the N-oxide group alters this reactivity profile. Unlike the deactivating effect it has on nucleophilic substitution, the N-oxide group can act as an activating group for electrophilic attack.

The oxygen atom of the N-oxide can donate electron density back into the ring via resonance, which can stabilize the cationic intermediate (the sigma complex or arenium ion) formed during electrophilic attack. This donation preferentially directs incoming electrophiles to the positions ortho and para to the N-oxide. Therefore, electrophilic substitution, such as nitration or further halogenation, would be expected to occur on the available carbon atoms of the pyrazine ring, guided by the directing effect of the N-oxide group. researchgate.net Computational studies on pyridine-N-oxide suggest that the highest occupied molecular orbital (HOMO) is an aromatic π orbital, which explains its enhanced reactivity towards electrophiles compared to the parent pyridine. researchgate.net

Radical Processes Involving the Bromo Substituent

The carbon-bromine bond in "this compound" can undergo homolytic cleavage to participate in radical reactions, typically initiated by light (photolysis) or radical initiators. youtube.comyoutube.com

Radical Debromination: The bromo substituent can be removed and replaced with a hydrogen atom (hydrodehalogenation) using radical-based reducing agents.

Radical Coupling: The pyrazinyl radical generated by C-Br bond cleavage could potentially participate in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Photochemical Reactions: Heteroaromatic N-oxides are known to be photoactive. nih.govnih.gov Irradiation with UV light can promote the homolysis of the C-Br bond or lead to other radical-mediated transformations. For instance, photochemical conditions can be used to generate radicals from related N-oxide structures for use in reactions like the Minisci alkylation. nih.gov The use of N-bromosuccinimide (NBS) is a common method for radical bromination at allylic or benzylic positions by providing a low concentration of bromine radicals, a principle that underscores the accessibility of radical pathways involving bromine. youtube.comyoutube.comyoutube.com

Table 2: Summary of Expected Reactivity for this compound

| Reaction Type | Reactivity of the Ring | Role of N-Oxide Group | Role of Bromo Group | Expected Outcome |

| Nucleophilic Substitution (SNAr) | Activated | Strongly activating; stabilizes intermediate | Acts as a good leaving group | Displacement of the bromo group by a nucleophile. |

| Electrophilic Substitution (EAS) | Deactivated (inherently) | Activating and directing (ortho, para) | Deactivating and directing (ortho, para) | Substitution on the pyrazine ring at an activated carbon position. |

| Radical Reaction | Can participate | Can influence radical stability/reactivity | Can be a source of a pyrazinyl radical | Cleavage of the C-Br bond, leading to reduction or coupling reactions. |

Cross-Coupling Reactions and Their Scope

The bromine atom on the pyrazine ring serves as a valuable handle for the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds through various transition metal-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Palladium-Catalyzed C-C, C-N, and C-O Bond Formation

Palladium catalysis is a cornerstone of modern organic synthesis, and halogenated heterocycles like 2-bromopyrazine (B1269915) 4-oxide are excellent substrates for these reactions. The electron-deficient nature of the pyrazine ring, further enhanced by the N-oxide group, facilitates the initial oxidative addition step in the catalytic cycle.

C-C Bond Formation: The Suzuki-Miyaura, Sonogashira, and Heck couplings are powerful methods for creating C-C bonds. While specific examples utilizing 2-bromopyrazine 4-oxide are not extensively documented in readily available literature, the reactivity of the analogous 2-bromopyridine (B144113) system provides a strong precedent. In Suzuki-Miyaura reactions, a palladium catalyst, typically with a phosphine (B1218219) ligand, couples the bromo-pyrazine with an organoboron reagent in the presence of a base to form aryl- or vinyl-substituted pyrazine N-oxides. Similarly, the Sonogashira reaction allows for the introduction of alkyne moieties by coupling with a terminal alkyne, co-catalyzed by copper(I) iodide.

C-N Bond Formation: The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds. This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a strong base. The reaction is highly versatile, accommodating a wide range of primary and secondary amines. For instance, the coupling of 2-bromopyridines with volatile amines has been successfully achieved in sealed tubes, a technique applicable to substrates like 2-bromopyrazine 4-oxide to synthesize various aminopyrazine derivatives. acs.org

Below is a representative data table illustrating typical conditions for palladium-catalyzed cross-coupling reactions based on analogous 2-bromopyridine systems, which are expected to be applicable to 2-bromopyrazine 4-oxide.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of 2-Bromo-azaheterocycles

| Coupling Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | Good to Excellent |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 100 | Moderate to Excellent |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | Good |

This table is illustrative and based on established protocols for similar substrates.

Other Transition Metal-Mediated Coupling Reactions

While palladium is the most common catalyst, other transition metals, particularly nickel and copper, are also effective for cross-coupling reactions and often offer complementary reactivity or economic advantages.

Nickel-Catalyzed Reactions: Nickel catalysts are known to be effective in coupling reactions, including those involving heteroaryl halides. Nickel-catalyzed C-N coupling of haloarenes has been developed as a powerful alternative to palladium-based systems. organic-chemistry.org These reactions can couple aryl halides with various nitrogen nucleophiles and are often tolerant of a wide range of functional groups.

Copper-Catalyzed Reactions: Copper-catalyzed Ullmann-type reactions are a classic method for forming C-N and C-O bonds. Modern advancements have led to milder reaction conditions, often employing ligands like 1,2-diols or oxalohydrazides to facilitate the coupling of aryl halides with amines, alcohols, and phenols. beilstein-journals.orgnih.gov For instance, copper-catalyzed amination at the C-5 position of 2-amino/2-hydroxy-5-halopyridines has been achieved with excellent yields, demonstrating the potential for selective functionalization of halogenated N-heterocycles. beilstein-journals.org

Direct Arylation and Alkylation Strategies

Direct C-H arylation and alkylation reactions represent a more atom-economical approach by avoiding the pre-functionalization of the coupling partner. The N-oxide moiety in 2-bromopyrazine 4-oxide plays a crucial role in these transformations by activating the C-H bonds adjacent to the nitrogen atom.

Palladium-catalyzed direct arylation of pyridine N-oxides has been shown to occur with high selectivity for the 2-position with a range of aryl bromides. chemtube3d.com This strategy allows for the formation of biaryl structures without the need for organometallic reagents. The reaction mechanism is believed to involve a concerted metalation-deprotonation pathway, where the N-oxide group directs the palladium catalyst to the ortho C-H bond. Mechanistic studies suggest a cooperative catalysis between two distinct palladium centers can be involved in the C-H bond cleavage and subsequent functionalization. nih.gov

Transformations Involving the N-Oxide Moiety

The N-oxide group is not merely a spectator; it is a reactive functional group that can undergo various transformations, providing further synthetic utility. It also profoundly influences the reactivity of the pyrazine ring, acting as a directing and activating group.

Deoxygenation and Rearrangement Reactions

Deoxygenation: The removal of the N-oxide oxygen atom is a common and important transformation, as it allows for the synthesis of the parent pyrazine derivative after the desired functionalization has been achieved. This deoxygenation can be accomplished using various reducing agents. A common and effective method involves treatment with phosphorus trichloride (B1173362) (PCl₃) or other P(III) reagents, which are oxidized to P(V) in the process. stackexchange.com Other reagents like zinc in the presence of aqueous ammonium (B1175870) chloride can also effect this transformation under mild conditions. arkat-usa.org

Rearrangement Reactions: Heterocyclic N-oxides can undergo rearrangement reactions, most notably the Boekelheide rearrangement, when treated with acetic anhydride (B1165640). acs.org This reaction typically involves the acylation of the N-oxide oxygen, followed by a chemtube3d.comchemtube3d.com-sigmatropic rearrangement if an adjacent alkyl group is present, leading to the formation of an acetoxymethyl-substituted heterocycle. chemtube3d.com While the bromo-substituent in 2-bromopyrazine 4-oxide does not directly participate, the N-oxide itself can rearrange under these conditions, potentially leading to hydroxylation at the adjacent carbon positions after hydrolysis. Studies on pyrazine N-oxides have shown that they rearrange with acetic anhydride to form acetoxy derivatives. acs.org

N-Oxide as a Directing Group or Activating Moiety

The N-oxide functionality significantly alters the electronic properties of the pyrazine ring, making it a powerful tool for controlling regioselectivity in various reactions.

Activating Moiety: The N-oxide group is strongly electron-withdrawing through an inductive effect but can act as an electron-donating group through resonance. This dual nature activates the pyrazine ring towards both nucleophilic and electrophilic attack. Specifically, it increases the electrophilicity of the C2 and C6 positions, making them susceptible to nucleophilic attack. It also activates the C-H bonds at these positions, facilitating reactions like direct arylation. nih.gov

Directing Group: The oxygen atom of the N-oxide can act as a directing group in metal-catalyzed C-H functionalization reactions. By coordinating to the metal center, it delivers the catalyst to the proximal C-H bonds at the C3 and C5 positions. This directing effect enables regioselective functionalization that would be difficult to achieve with the parent pyrazine. This strategy has been widely exploited in the chemistry of pyridine and quinoline (B57606) N-oxides to achieve functionalization at otherwise inaccessible positions. nih.gov The N-oxide can direct the activation of not only aromatic C(sp²)-H bonds but also remote, unactivated aliphatic C(sp³)-H bonds in side chains attached to the ring. nih.gov

Kinetic and Mechanistic Investigations of this compound

The reactivity of halogenated pyrazine N-oxides is predominantly characterized by nucleophilic aromatic substitution (SNAr), where the bromo substituent acts as a leaving group. The N-oxide functional group significantly influences the electronic distribution within the pyrazine ring, thereby affecting its susceptibility to nucleophilic attack. This section delves into the kinetic and mechanistic aspects of reactions involving this compound, drawing upon established principles of SNAr reactions on heteroaromatic N-oxides.

Determination of Reaction Rates and Orders

While specific kinetic data for the reactions of this compound are not extensively documented in publicly available literature, the general principles of nucleophilic aromatic substitution on activated heterocyclic systems allow for a detailed theoretical framework. The rate of reaction for a typical SNAr process involving this compound and a nucleophile (Nu-) can be expressed by the following rate law:

Rate = k[this compound][Nucleophile]

The reaction rate is contingent on several factors, including the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles will generally lead to a faster reaction rate. The polarity of the solvent can also play a crucial role in stabilizing the charged intermediate and transition states, thereby influencing the reaction kinetics.

To illustrate the expected kinetic behavior, a hypothetical data table is presented below. This table demonstrates the relationship between reactant concentrations and the initial rate of reaction, consistent with a second-order rate law.

Interactive Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile

| Experiment | [this compound] (mol/L) | [Nucleophile] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.0 x 10-4 |

| 2 | 0.2 | 0.1 | 2.0 x 10-4 |

| 3 | 0.1 | 0.2 | 2.0 x 10-4 |

Note: The data in this table is illustrative and intended to demonstrate the expected second-order kinetics.

Elucidation of Rate-Determining Steps and Intermediates

The generally accepted mechanism for nucleophilic aromatic substitution on activated aryl halides is the SNAr mechanism, which proceeds via a two-step addition-elimination pathway. wikipedia.orgmasterorganicchemistry.com

Step 1: Nucleophilic Attack and Formation of a Meisenheimer Complex (Rate-Determining Step)

The first step involves the attack of the nucleophile on the carbon atom bearing the bromine atom. This carbon is rendered electrophilic by the electron-withdrawing effects of the ring nitrogen atoms and the N-oxide group. This initial attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The formation of this intermediate is typically the slow, rate-determining step of the reaction because it involves the temporary loss of aromaticity in the pyrazine ring. uomustansiriyah.edu.iq

The negative charge of the Meisenheimer complex is delocalized over the pyrazine ring and onto the N-oxide oxygen atom, which provides significant stabilization. The resonance structures of the Meisenheimer complex illustrate this charge delocalization.

Step 2: Elimination of the Leaving Group (Fast Step)

In the second, faster step, the aromaticity of the pyrazine ring is restored through the expulsion of the bromide ion (Br-), which is a good leaving group. This results in the formation of the final substituted product.

The energy profile of this two-step mechanism features two transition states and one intermediate (the Meisenheimer complex). The activation energy for the first step is higher than that for the second step, consistent with it being the rate-determining step.

Quantitative Analysis of Substituent Effects on Reactivity

The reactivity of substituted pyrazine N-oxides in SNAr reactions is highly sensitive to the electronic properties of other substituents on the ring. Electron-withdrawing groups enhance the rate of nucleophilic attack by further polarizing the C-Br bond and stabilizing the negatively charged Meisenheimer intermediate. Conversely, electron-donating groups are expected to decrease the reaction rate.

The position of the substituent relative to the reaction center is also critical. Electron-withdrawing groups at positions that can effectively delocalize the negative charge of the Meisenheimer complex through resonance (ortho and para to the site of attack) will have the most pronounced rate-enhancing effect.

To quantify these effects, a Hammett-type relationship can often be applied, where the logarithm of the rate constant (log k) is plotted against a substituent constant (σ). A positive slope (ρ value) in such a plot would indicate that the reaction is favored by electron-withdrawing substituents.

The following table provides a qualitative summary of the expected effects of different substituents on the rate of nucleophilic substitution on a hypothetical bromo-pyrazine N-oxide framework.

Interactive Table 2: Predicted Substituent Effects on the Rate of Nucleophilic Substitution

| Substituent (at a position ortho or para to Br) | Electronic Effect | Expected Effect on Reaction Rate |

| -NO2 | Strongly Electron-Withdrawing | Significant Rate Increase |

| -CN | Strongly Electron-Withdrawing | Significant Rate Increase |

| -Cl | Weakly Electron-Withdrawing | Moderate Rate Increase |

| -H | Neutral | Baseline Rate |

| -CH3 | Weakly Electron-Donating | Rate Decrease |

| -OCH3 | Strongly Electron-Donating | Significant Rate Decrease |

Theoretical and Computational Studies on Pyrazine, Bromo , 4 Oxide

Electronic Structure and Molecular Geometry Analysis

The arrangement of atoms and the distribution of electrons are fundamental to a molecule's physical and chemical properties. Computational methods allow for a detailed examination of these features for Pyrazine (B50134), bromo-, 4-oxide.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying pyrazine derivatives. DFT calculations can optimize the molecular geometry of Pyrazine, bromo-, 4-oxide, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional structure.

Theoretical calculations have shown that the introduction of an N-oxide functional group can influence the electronic and structural properties of pyrazine rings. For instance, the N→O bond can lead to a shortening of adjacent C-C bonds and a lengthening of the C-N bonds near the N-oxide group mdpi.com. DFT studies performed on related pyrazine complexes are used to optimize their structures and understand their electronic properties mdpi.comresearchgate.net.

An illustrative DFT-calculated optimized geometry for a substituted pyrazine N-oxide might yield the following bond parameters:

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.89 Å |

| N-O Bond Length | ~1.28 Å |

| C-N (adjacent to N-O) Bond Length | ~1.35 Å |

| C-C Bond Length | ~1.39 Å |

| C-N-O Bond Angle | ~118° |

Note: This table is illustrative and based on typical values for similar compounds. Specific values for this compound would require dedicated calculations.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theoretical accuracy. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Coupled Cluster), can be employed to refine the understanding of the electronic structure of this compound.

These calculations provide precise energies for different molecular conformations, helping to identify the global minimum on the potential energy surface. For a molecule like this compound, which is largely planar, ab initio calculations can confirm the planarity of the pyrazine ring and determine the orientation of the bromo and N-oxide groups relative to the ring. High-level ab initio calculations are used to investigate the thermochemistry and structure of various nitrogen-containing heterocyclic compounds researchgate.net.

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity nih.govedu.krd.

For this compound, the electron-withdrawing nature of the bromine atom and the N-oxide group would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted pyrazine. The HOMO is likely to be distributed over the pyrazine ring and the bromine atom, while the LUMO may be more localized on the N-oxide group and the nitrogen atoms of the ring.

Natural Bond Orbital (NBO) analysis can be used to determine the charge distribution across the molecule, identifying which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic) mdpi.com. This information is vital for predicting how the molecule will interact with other reagents.

An example of calculated electronic properties for a substituted pyrazine derivative is presented below:

| Property | Illustrative Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap | 4.5 eV |

| Dipole Moment | ~3.5 D |

Note: These values are illustrative and represent typical ranges for similar heterocyclic N-oxides.

Prediction of Reactivity and Mechanistic Insights

Computational chemistry is not only descriptive but also predictive, offering powerful tools to forecast the chemical behavior of molecules and elucidate reaction mechanisms.

By mapping the potential energy surface, computational methods can model the pathways of chemical reactions involving this compound. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energies. Lower activation energies indicate more favorable reaction pathways.

For instance, in nucleophilic substitution reactions, DFT can be used to model the approach of a nucleophile to the pyrazine ring, the formation of an intermediate complex (if any), the transition state for the substitution, and the final products. This allows for a comparison of the reactivity at different positions on the pyrazine ring. The study of reaction pathways for the formation of pyrazine derivatives can be computationally modeled to understand the underlying mechanisms researchgate.net.

The electronic properties derived from computational studies, such as the charge distribution and the shapes of the frontier molecular orbitals, are instrumental in predicting the sites of reactivity. For electrophilic attack, regions with high HOMO density and negative electrostatic potential are likely to be the most reactive. Conversely, for nucleophilic attack, sites with high LUMO density and positive electrostatic potential are the probable targets.

In this compound, the presence of the electron-withdrawing bromine and N-oxide groups deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution. The analysis of the LUMO would likely indicate that the carbon atoms adjacent to the nitrogen atoms are the most electrophilic and therefore the most susceptible to nucleophilic attack. Computational studies on related systems have shown that the introduction of N-oxide functionalities can significantly alter the reactivity and stability of the parent molecule semanticscholar.org. The bromination of diazine N-oxides also highlights how substituents direct reactivity acs.org.

Quantum Chemical Descriptors for Chemical Behavior

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify various aspects of its chemical behavior. These descriptors are fundamental in the development of Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, which seek to correlate molecular structure with physicochemical properties and biological activities. For this compound, a range of electronic and topological descriptors can be calculated to predict its reactivity and interactions.

Theoretical studies on similar heterocyclic compounds, including pyrazine derivatives, often utilize Density Functional Theory (DFT) methods to calculate these descriptors. ijournalse.org Key quantum chemical descriptors that would be relevant for understanding the chemical behavior of this compound include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial indicators of a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability.

Electron Density and Electrostatic Potential: The distribution of electron density and the molecular electrostatic potential (MEP) map reveal the electron-rich and electron-deficient regions of the molecule. This information is vital for predicting sites susceptible to electrophilic and nucleophilic attack.

Atomic Charges: The calculation of partial charges on each atom within the molecule helps to identify reactive sites and understand intermolecular interactions.

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance |

| HOMO Energy | Indicates electron-donating ability; higher values suggest greater reactivity towards electrophiles. |

| LUMO Energy | Indicates electron-accepting ability; lower values suggest greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Relates to chemical stability and reactivity; a smaller gap suggests higher reactivity. |

| Dipole Moment | Measures molecular polarity, influencing solubility and intermolecular forces. |

| Molecular Electrostatic Potential | Maps electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. |

Computational Vibrational Spectroscopy Studies

Computational vibrational spectroscopy is a powerful tool for predicting and interpreting the infrared (IR) and Raman spectra of molecules. These predictions are invaluable for identifying characteristic functional groups and understanding the vibrational modes of the molecule.

Prediction of Infrared and Raman Spectral Features

The theoretical infrared and Raman spectra of this compound can be calculated using quantum chemical methods, typically DFT. These calculations provide the vibrational frequencies and intensities of the normal modes of the molecule. The predicted spectra can then be compared with experimental data for validation.

For pyrazine N-oxide and its derivatives, a strong absorption in the infrared spectrum between 1230-1325 cm⁻¹ is characteristic of the N-oxide functional group. researchgate.net The presence of the bromine atom is expected to influence the vibrational frequencies of the pyrazine ring modes. Specifically, C-Br stretching and bending vibrations will appear in the lower frequency region of the spectrum.

Normal Mode Analysis and Vibrational Assignments

A normal mode analysis provides a detailed description of the atomic motions associated with each vibrational frequency. This analysis is crucial for assigning the calculated vibrational bands to specific types of molecular motion, such as stretching, bending, and torsional modes.

Based on studies of pyrazine N-oxide, a full vibrational assignment can be proposed for this compound. researchgate.net The fundamental vibrations would include:

C-H stretching modes: Typically observed in the 3000-3100 cm⁻¹ region.

Ring stretching modes: Vibrations of the pyrazine ring, influenced by the bromo and N-oxide substituents.

N-O stretching mode: A characteristic vibration of the N-oxide group.

C-Br stretching mode: Expected at a lower frequency, characteristic of the carbon-bromine bond.

In-plane and out-of-plane bending modes: Involving the C-H, C-Br, and ring atoms.

Table 2: Predicted Vibrational Assignments for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

| C-H | Stretching | 3000 - 3100 |

| Pyrazine Ring | Stretching | 1400 - 1600 |

| N-O | Stretching | 1230 - 1325 |

| C-Br | Stretching | 500 - 700 |

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies aim to establish mathematical relationships between the structural features of molecules (described by molecular descriptors) and their physicochemical properties. These models are valuable for predicting the properties of new or untested compounds.

Development of Models for Physicochemical Parameter Correlation

The development of a QSPR model for this compound would involve calculating a wide range of molecular descriptors, including quantum chemical, topological, and constitutional descriptors. These descriptors would then be correlated with experimentally determined or computationally predicted physicochemical properties such as boiling point, solubility, and partition coefficient. Statistical methods like multiple linear regression (MLR) are commonly employed to build these models. ijournalse.org

Studies on pyrazine derivatives have successfully used 2D-QSPR models to correlate molecular descriptors with properties like odor thresholds. ijournalse.org Similar methodologies could be applied to predict various physicochemical parameters of this compound.

Correlation of Theoretical Descriptors with Observed Chemical Phenomena

The ultimate goal of QSPR studies is to use theoretical descriptors to predict and understand observed chemical phenomena. For instance, quantum chemical descriptors like the HOMO-LUMO gap and electrostatic potential can be correlated with the reactivity of this compound in different chemical reactions.

By establishing robust QSPR models, it would be possible to predict the behavior of other substituted pyrazine N-oxides, thereby guiding the design of new compounds with desired properties. The correlation of theoretical descriptors with experimental observations is a powerful approach in modern chemical research. ijournalse.org

Pyrazine, Bromo , 4 Oxide As a Building Block in Advanced Organic Synthesis

Precursor in Complex Heterocyclic Scaffold Construction

Pyrazine (B50134), bromo-, 4-oxide serves as a versatile precursor in the synthesis of elaborate heterocyclic structures. The presence of both a bromo substituent and an N-oxide functionality provides a unique combination of reactivity, enabling its use in constructing fused, polycyclic, and bridged architectural frameworks. The N-oxide group activates the pyrazine ring, influencing its electronic properties and directing the regioselectivity of substitution reactions, while the bromo group acts as a crucial handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

Synthesis of Fused Pyrazine Systems

A primary application of halogenated pyrazine N-oxides is in the construction of fused heterocyclic systems, most notably pteridines (pyrazino[2,3-d]pyrimidines). Pteridines are a significant class of compounds due to their presence in various biologically active molecules, including folic acid. The synthesis of the pteridine (B1203161) core can be achieved by building a pyrimidine (B1678525) ring onto a pre-existing pyrazine.

In this context, Pyrazine, bromo-, 4-oxide is an ideal starting material. The bromo group can be readily displaced or utilized in palladium-catalyzed C-C and C-N bond-forming reactions. For instance, a halogenated pyrazine can undergo coupling reactions with alkynes or other functionalized molecules as a key step in elaborating the fused ring system researchgate.net. The N-oxide functionality enhances the reactivity of the pyrazine ring toward both nucleophilic and electrophilic substitutions, facilitating the introduction of necessary substituents before or after the key cyclization step researchgate.netrsc.org. Synthetic strategies often involve the initial functionalization of the pyrazine core, followed by condensation reactions to form the fused pyrimidine ring. For example, the Taylor method for pteridine synthesis involves the cyclization of an appropriately substituted aminocyanopyrazine with reagents like guanidine, a process where a precursor derived from a halopyrazine N-oxide could be employed researchgate.net.

Incorporation into Polycyclic and Bridged Architectures

The incorporation of the this compound moiety into more complex polycyclic and bridged systems leverages its ability to participate in cycloaddition reactions. While aromatic systems like pyrazine are generally poor dienes in standard Diels-Alder reactions due to their aromatic stability, their reactivity can be enhanced or altered. Certain pyrazine derivatives, such as 2,5-dihydroxypyrazines, have been shown to undergo [4+2] cycloaddition reactions with dienophiles like dimethyl acetylenedicarboxylate (B1228247) arkat-usa.org. These reactions form bicyclic adducts which can then undergo further transformations, demonstrating a pathway to bridged systems arkat-usa.org.

Furthermore, the N-oxide functionality itself can participate in cycloaddition reactions. While direct examples involving this compound are not extensively documented, the general reactivity of heterocyclic N-oxides includes cycloadditions across the N-O bond quora.com. Such reactions provide a route to novel fused and bridged heterocyclic frameworks. The electron-deficient nature of the pyrazine ring suggests it could also participate in inverse-electron-demand Diels-Alder reactions, acting as the diene component reacting with an electron-rich dienophile nih.gov. This reactivity opens a pathway for constructing complex polycyclic scaffolds where the pyrazine ring is integrated into a larger, three-dimensional structure. The development of polycyclic N-oxides based on fused pyrazine heterocycles, such as 4H,8H-difurazano[3,4-b:3′,4′-e]pyrazine, for applications like energetic materials, highlights the importance of building complex structures from pyrazine-based cores.

Role in Materials Chemistry Research

The unique electronic properties of the pyrazine ring, characterized by its electron-deficient nature, make it a valuable component in materials designed for electronic and optical applications. This compound is a key building block in this field, providing a synthetically accessible entry point for incorporating the pyrazine N-oxide core into larger functional materials.

Application in the Synthesis of Optoelectronic Materials

Pyrazine derivatives are increasingly used in the design of optoelectronic materials, including those for organic light-emitting diodes (OLEDs) and solar cells. The electron-accepting character of the pyrazine nucleus is beneficial for creating donor-acceptor (D-A) type molecules, which often exhibit intramolecular charge transfer (ICT) transitions crucial for their optical and electronic properties rsc.org.

Pyrido[2,3-b]pyrazines, a class of fused pyrazine systems, have been investigated as the acceptor component in D-A-D structured dyes. These materials can exhibit a broad emission range from blue to red and are synthesized using methods like the Buchwald-Hartwig C-N coupling reaction on brominated precursors rsc.org. The bromo functionality on this compound allows for its direct integration into such D-A systems via transition metal-catalyzed cross-coupling reactions. The N-oxide group can further tune the electronic properties, such as the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is a critical parameter for electron-transporting and emissive materials.

| Material Class | Synthetic Strategy | Key Property | Potential Application |

| Pyrido[2,3-b]pyrazine Dyes | Buchwald-Hartwig C-N Coupling | Tunable Emission (486–624 nm) | Organic Electronics, OLEDs |

| Donor-Acceptor Molecules | Suzuki/Stille Coupling | Intramolecular Charge Transfer (ICT) | Photovoltaics, Sensors |

Building Block for Conducting Polymers and Conjugated Systems

In the field of conducting polymers, the electron-deficient pyrazine ring is used to construct n-type (electron-transporting) materials, which are less common than their p-type (hole-transporting) counterparts. The incorporation of pyrazine units into a polymer backbone can lower the LUMO energy level, facilitating efficient electron injection and transport.

This compound is an excellent starting point for creating these polymers. The bromo group enables polymerization through various cross-coupling methodologies, such as Suzuki or Stille coupling, with corresponding di-boronic acid or di-stannyl co-monomers. The N-oxide group would further lower the LUMO energy of the resulting polymer, potentially enhancing its n-type characteristics. A notable example is the development of polymers based on pyrazine-flanked diketopyrrolopyrrole (PzDPP), where the high reactivity of the bromine atom on the pyrazine precursor is a key factor in the synthetic process. These polymers have demonstrated high electrical conductivities and thermoelectric power factors, highlighting the potential of pyrazine-based building blocks in advanced functional polymers.

Ligand Design in Catalysis Research

The pyrazine N-oxide scaffold is a valuable platform for designing ligands for transition metal catalysis and coordination chemistry. The nitrogen atoms of the pyrazine ring and the oxygen atom of the N-oxide group can all act as coordination sites, allowing for the formation of stable complexes with diverse metal centers. Pyridine (B92270) N-oxides, a closely related class of compounds, are well-established as effective ligands in various copper-catalyzed reactions, demonstrating the utility of the N-oxide functional group in catalysis quora.com.

This compound can be elaborated into more complex ligand structures. The bromo-substituent can be used to link the pyrazine N-oxide core to other coordinating moieties through cross-coupling reactions, leading to multidentate ligands. A compelling example is the use of a ligand derived from pyrazine-N-oxide, N'-(5-bromo-2-hydroxybenzylidene)pyrazine-N-oxide-carbohydrazide, to create dysprosium chain complexes nih.gov. In these magnetic materials, the pyrazine-N-oxide group acts as a bridge between metal centers, and its coordination mode (single vs. double bridge) significantly influences the magnetic properties of the final material, such as the magnetic relaxation and anisotropy barrier nih.gov. This demonstrates how the specific structural features of a pyrazine N-oxide ligand can be used to precisely control the properties of advanced inorganic materials.

Furthermore, the redox-active nature of the pyrazine ring itself has been exploited in ligand design. Bis(imino)pyrazine ligands, for example, can support iron complexes where the ligand actively participates in redox chemistry, allowing for reversible reduction of the pyrazine core. This ligand-based redox activity opens up new possibilities for designing catalysts for multi-electron transformations.

| Ligand System | Metal Complex | Key Feature | Application Area |

| Pyrazine-N-oxide carbohydrazide | Dysprosium (Dy) | Bridging coordination mode | Molecular Nanomagnets |

| Bis(imino)pyrazine (related) | Iron (Fe) | Ligand-based redox activity | Redox Catalysis |

Pyrazine N-Oxide Derivatives as Ligand Precursors

This compound serves as a valuable starting material for the synthesis of more complex pyrazine N-oxide derivatives that can function as ligand precursors. The presence of the bromo substituent provides a reactive handle for carbon-carbon bond formation, while the N-oxide moiety can influence the electronic properties of the pyrazine ring and participate in coordination to metal centers.

A notable example of a ligand precursor derived from a brominated pyrazine N-oxide is N'-(5-bromo-2-hydroxybenzylidene)pyrazine-N-oxide-carbohydrazide. While the precise synthetic route starting from "this compound" is not extensively detailed in the reviewed literature, a general and plausible pathway can be inferred from established synthetic methodologies for similar compounds. The synthesis of pyrazine carbohydrazides typically involves the reaction of a pyrazinoic acid ester with hydrazine (B178648) hydrate (B1144303) chemicaljournal.org.

Therefore, a potential synthetic route to N'-(5-bromo-2-hydroxybenzylidene)pyrazine-N-oxide-carbohydrazide could involve the following conceptual steps:

Carboxylation of a Bromo-Pyrazine Derivative: Introduction of a carboxylic acid group onto the bromo-pyrazine N-oxide ring.

Esterification: Conversion of the carboxylic acid to its corresponding ester.

Hydrazinolysis: Reaction of the ester with hydrazine hydrate to form the pyrazine-N-oxide-carbohydrazide.

Condensation: Finally, a condensation reaction between the pyrazine-N-oxide-carbohydrazide and 5-bromo-2-hydroxybenzaldehyde would yield the target ligand precursor, N'-(5-bromo-2-hydroxybenzylidene)pyrazine-N-oxide-carbohydrazide.

Another significant synthetic strategy that highlights the utility of bromo-pyrazines as building blocks is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the brominated pyrazine and various aryl boronic acids researchgate.net. This method offers a versatile approach to introduce a wide range of functional groups and structural complexity to the pyrazine core, thereby enabling the synthesis of a diverse library of potential ligands. For instance, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide has been successfully arylated using different aryl boronic acids in a Suzuki coupling reaction.

Investigation of Coordination Properties and Catalytic Applications

The pyrazine N-oxide derivatives synthesized from precursors like this compound exhibit interesting coordination properties with various metal ions, leading to the formation of coordination complexes with diverse structures and potential applications.

A key area of investigation for these complexes is in the field of molecular magnetism. For example, the ligand N'-(5-bromo-2-hydroxybenzylidene)pyrazine-N-oxide-carbohydrazide has been used to synthesize dysprosium chain complexes jptcp.com. In these complexes, the ligand coordinates to the dysprosium ions, and the pyrazine-N-oxide group can exhibit different coordination modes, acting as a single or double bridge between the metal centers. This variation in coordination has a significant impact on the magnetic properties of the resulting materials.

Magnetic studies on these dysprosium complexes have shown that they display slow magnetic relaxation under a zero direct-current field jptcp.com. The specific coordination mode of the pyrazine-N-oxide bridge has been found to directly influence the magnetic anisotropy of the dysprosium ions and the magnetic coupling between them. Theoretical studies have further indicated that switching from a single to a double pyrazine-N-oxide bridge can enhance these magnetic properties jptcp.com.

| Complex | Coordination Mode of Pyrazine-N-Oxide | Key Magnetic Property | Observation |

|---|---|---|---|

| [Dy2(L)2Cl2(CH3OH)3]n·nCH3OH | Single Bridge | Anisotropy Barrier | Lower |

| [Dy(L)Cl(DMF)]n | Double Bridge | Anisotropy Barrier | Higher (twice that of the single-bridged complex) |

While the magnetic properties of these specific dysprosium complexes have been a primary focus of research, the catalytic applications of metal complexes derived from this compound are less well-documented. However, the broader class of metal complexes with hydrazone ligands, which are structurally related to N'-(5-bromo-2-hydroxybenzylidene)pyrazine-N-oxide-carbohydrazide, are known to be active catalysts in various oxidation reactions mdpi.com. For instance, aroylhydrazone Cu(II) complexes have been successfully employed as catalysts for the peroxidative oxidation of cyclohexane (B81311) mdpi.com.

Q & A

Q. What are the established methods for synthesizing and characterizing Pyrazine, bromo-, 4-oxide?

The synthesis of bromo-substituted pyrazine N-oxides typically involves halogenation of pyrazine mono-N-oxides using reagents like phosphorus oxychloride or brominating agents. For characterization, nuclear magnetic resonance (NMR) spectroscopy is critical for determining the position of the N-oxide group and substituents due to distinct chemical shifts in and spectra. Infrared (IR) spectroscopy identifies N-O stretching vibrations (~1250–1350 cm), while ultraviolet (UV) spectroscopy reveals electronic transitions influenced by the bromo and N-oxide groups .

Q. Which spectroscopic techniques are most effective for resolving structural ambiguities in pyrazine N-oxide derivatives?

Combined NMR, IR, and UV analyses are standard. For example, NMR can distinguish between isomeric N-oxides by observing splitting patterns caused by bromine’s electron-withdrawing effects. X-ray crystallography is recommended for unambiguous confirmation of regioselectivity in halogenation reactions, as seen in studies of Cr(II)-pyrazine coordination polymers .

Advanced Research Questions

Q. How do pyrazine ligands influence magnetic and electronic properties in coordination polymers?

Pyrazine ligands mediate magnetic coupling via redox interactions. In CrCl(pyrazine), electron transfer from Cr(II) to pyrazine creates mixed-valence ligands, enabling high electrical conductivity and ferrimagnetic ordering below 55 K. Contrastingly, neutral pyrazine ligands in similar frameworks result in antiferromagnetic ordering (<10 K) and insulating behavior. Methodologically, magnetic susceptibility measurements and electron paramagnetic resonance (EPR) are paired with density functional theory (DFT) to model spin interactions .

Q. How can researchers resolve contradictions in pyrazine formation under varying experimental conditions?

Pyrazine generation is highly context-dependent. For instance, Maillard reactions show increased pyrazine yields with extended heating (90–120°C) and equimolar reactant ratios (e.g., glucose and ammonium sulfate) , while soybean paste additives inhibit pyrazine formation in canned oysters due to matrix interactions . To reconcile such discrepancies, controlled studies should isolate variables (e.g., pH, temperature, co-solvents) and use gas chromatography-mass spectrometry (GC-MS) to quantify intermediates.

Q. What role do substituents play in tuning the electrocatalytic activity of pyrazine derivatives?

Electron-withdrawing groups (e.g., bromo, N-oxide) enhance the electrophilicity of pyrazine units, as demonstrated in graphite-conjugated pyrazines (GCPs). Substituted GCPs show a 70-fold increase in oxygen reduction reaction (ORR) rates compared to unmodified analogs. Cyclic voltammetry (CV) and Tafel analysis are key for correlating substituent effects with catalytic turnover .

Q. What mechanistic insights exist for halogenation reactions of pyrazine N-oxides?

Halogenation of pyrazine N-oxides proceeds via electrophilic aromatic substitution, with regioselectivity governed by the N-oxide’s directing effects. For example, bromination at the 2-position in pyrazine 4-oxide is favored. Mechanistic studies combine kinetic isotope effects (KIEs) with DFT calculations to map transition states. Product distribution is validated using high-resolution mass spectrometry (HRMS) and - COSY NMR .

Q. How can discrepancies between experimental and theoretical phosphorescence lifetimes of adsorbed pyrazine be addressed?

Phosphorescence lifetimes of pyrazine on silver surfaces are sensitive to dipole orientation and substrate interactions. Computational models (e.g., CPS theory) incorporate adjustable parameters like the intrinsic lifetime () and dielectric constants of adjacent layers (e.g., argon). Experimental validation requires time-resolved luminescence spectroscopy under ultra-high vacuum (UHV) conditions to minimize environmental interference .

Q. How do π-π interactions stabilize pyrazine guest molecules in host-guest complexes?

In Ag-based coordination cages, pyrazine guests adopt staggered configurations with interplanar distances of ~3.48 Å, indicative of π-π stacking. Variable-temperature NMR and X-ray crystallography reveal that binding kinetics depend on cavity size and steric fit. Thermodynamic stability is quantified via isothermal titration calorimetry (ITC) .

Methodological Recommendations

- For synthesis: Optimize halogenation conditions (e.g., solvent polarity, reagent stoichiometry) to control regioselectivity.

- For magnetic studies: Combine SQUID magnetometry with neutron scattering to resolve spin frustration in low-dimensional systems.

- For catalytic tuning: Use Hammett plots to correlate substituent electronic parameters () with reaction rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.